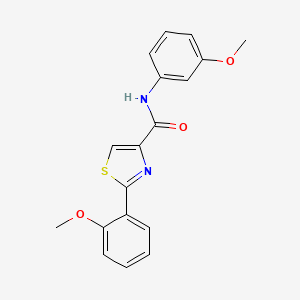
2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide, also known as MTB, is a chemical compound that has been extensively studied for its potential use in medicinal applications. MTB is a thiazole-based compound that has shown promising results in the treatment of various diseases, including cancer, inflammation, and bacterial infections.
Mecanismo De Acción
The mechanism of action of 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide is not fully understood. However, it has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the growth of bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. This compound has also been shown to have anti-cancer effects by inducing apoptosis in cancer cells. Additionally, this compound has been shown to have antibacterial effects by disrupting bacterial cell membranes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is stable under a variety of conditions. Additionally, this compound has been shown to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in lab experiments.
Direcciones Futuras
There are a number of future directions for research on 2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide. One area of research is to further understand its mechanism of action, which could lead to the development of more effective treatments for cancer and bacterial infections. Additionally, research could focus on optimizing the use of this compound in lab experiments, such as determining the optimal dosage and conditions for its use. Finally, research could focus on the development of new derivatives of this compound that have improved properties, such as increased potency or reduced toxicity.
Métodos De Síntesis
2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-bromoanisole with 3-methoxybenzylamine to form an intermediate, which is then reacted with thioamide to produce this compound. Another method involves the reaction of 3-methoxybenzylamine with 2-bromo-4-methoxyphenylthiocyanate to form an intermediate, which is then reacted with thioamide to produce this compound.
Aplicaciones Científicas De Investigación
2-(2-methoxyphenyl)-N~4~-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide has been extensively studied for its potential use in medicinal applications. It has been shown to have anti-inflammatory, anti-cancer, and antibacterial properties. This compound has been studied for its potential use in the treatment of various types of cancer, including breast cancer, lung cancer, and colon cancer. It has also been studied for its potential use in the treatment of bacterial infections, including tuberculosis.
Propiedades
IUPAC Name |
2-(2-methoxyphenyl)-N-(3-methoxyphenyl)-1,3-thiazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c1-22-13-7-5-6-12(10-13)19-17(21)15-11-24-18(20-15)14-8-3-4-9-16(14)23-2/h3-11H,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFHFRCKFPGEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)C2=CSC(=N2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

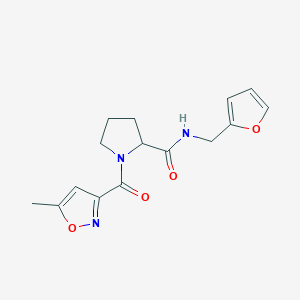
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)
![5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B7560859.png)
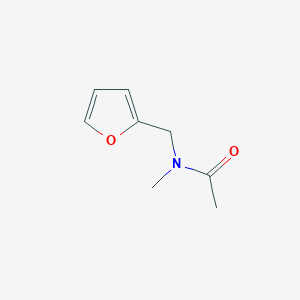

![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)
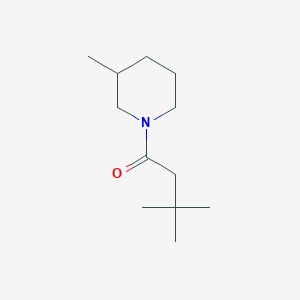
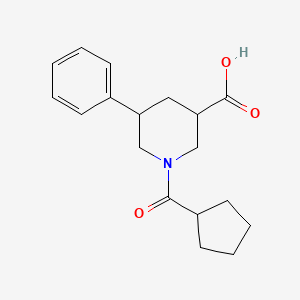

![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)


![1-[2-(Morpholin-4-ylmethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7560947.png)